8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C 8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C 8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C is a natural product found in Crepis capillaris, Crepis mollis, and Crepis pyrenaica with data available.
Brand Name: Vulcanchem
CAS No.: 93395-31-4
VCID: VC0210117
InChI: InChI=1S/C26H34O12/c1-9-6-15(37-25(33)26(5,34)12(4)28)18-11(3)23(32)38-22(18)17-10(2)14(7-13(9)17)35-24-21(31)20(30)19(29)16(8-27)36-24/h13-22,24,27,29-31,34H,1-3,6-8H2,4-5H3
SMILES: CC(=O)C(C)(C(=O)OC1CC(=C)C2CC(C(=C)C2C3C1C(=C)C(=O)O3)OC4C(C(C(C(O4)CO)O)O)O)O
Molecular Formula: C26H34O12
Molecular Weight:

8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C

CAS No.: 93395-31-4

Cat. No.: VC0210117

Molecular Formula: C26H34O12

Molecular Weight:

* For research use only. Not for human or veterinary use.

8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C - 93395-31-4

Specification

CAS No. 93395-31-4
Molecular Formula C26H34O12
IUPAC Name [3,6,9-trimethylidene-2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-hydroxy-2-methyl-3-oxobutanoate
Standard InChI InChI=1S/C26H34O12/c1-9-6-15(37-25(33)26(5,34)12(4)28)18-11(3)23(32)38-22(18)17-10(2)14(7-13(9)17)35-24-21(31)20(30)19(29)16(8-27)36-24/h13-22,24,27,29-31,34H,1-3,6-8H2,4-5H3
SMILES CC(=O)C(C)(C(=O)OC1CC(=C)C2CC(C(=C)C2C3C1C(=C)C(=O)O3)OC4C(C(C(C(O4)CO)O)O)O)O
Appearance Powder

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Classification

8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C belongs to the lipid-like molecules category, specifically prenol lipids, and is further classified as a guaianolide-type sesquiterpene lactone . Its IUPAC name, [(3aR,4R,6aR,8S,9aR,9bR)-3,6,9-trimethylidene-2-oxo-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (2R)-2-hydroxy-2-methyl-3-oxobutanoate, reflects its intricate stereochemistry . The compound’s glucopyranosyloxy substitution at the C-8 position distinguishes it from simpler guaianolides.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₂₆H₃₄O₁₂
Molecular Weight538.50 g/mol
SMILES (Canonical)CC(=O)C(C)(C(=O)OC1CC(=C)C2CC(C(=C)...
InChI KeyZFRBQIGYWHKJRW-QQNQLKBDSA-N
XLogP-1.20

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility but dissolves in polar organic solvents such as DMSO, chloroform, and ethyl acetate . Stability assessments recommend storage at -20°C in anhydrous conditions to prevent hydrolysis of the ester and glycosidic bonds .

Pharmacokinetic Predictions

ADMET profiling via admetSAR 2.0 reveals:

  • Human Intestinal Absorption: Moderate (58.81% probability) .

  • Blood-Brain Barrier Permeability: Low (50% probability) .

  • CYP3A4 Substrate: Likely (60% probability), suggesting hepatic metabolism .

  • Hepatobiliary Transport: Inhibits OATP1B3 (96.31% probability) and BSEP (67.45%), indicating potential drug-drug interaction risks .

Table 2: ADMET Properties

ParameterPredictionProbability
Human Oral BioavailabilityLikely80%
P-glycoprotein SubstrateUnlikely57.06%
Mitochondrial LocalizationProbable76.55%

Biological Activity and Research Applications

Natural Source and Isolation

The compound is isolated from Crepis crocea, a plant in the Asteraceae family, using chromatographic techniques such as HPLC and preparative TLC . Its presence in this species aligns with the known production of bioactive sesquiterpene lactones in Asteraceae .

Putative Mechanisms of Action

Though direct bioactivity data are scarce, structural analogs of guaianolides exhibit:

  • Anti-inflammatory Effects: Via NF-κB pathway inhibition .

  • Cytotoxicity: Induction of apoptosis in cancer cell lines through caspase activation .

  • Antimicrobial Activity: Disruption of microbial cell membranes .

Table 3: Research Applications by Pathway

PathwayPotential RoleEvidence Level
ApoptosisCaspase-3/7 activationHypothetical
NF-κB SignalingIκB kinase inhibitionIndirect
OATP1B3 TransportCompetitive inhibitionComputational

Synthetic and Analytical Considerations

Synthesis Challenges

Total synthesis remains unreported due to the compound’s stereochemical complexity. Key hurdles include:

  • Stereoselective Formation: Of the C-8 glucopyranosyloxy group.

  • Esterification: Regioselective attachment of the 2-hydroxy-2-methyl-3-oxobutyryl moiety.

Analytical Characterization

HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) and NMR (¹³C, ¹H, COSY, HMBC) are standard for purity assessment (>95%) and structural confirmation .

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